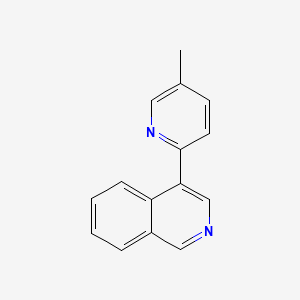
4-(5-Methyl-pyridin-2-yl)-isoquinoline
Overview
Description
4-(5-Methyl-pyridin-2-yl)-isoquinoline, also known as MPIQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Medicinal Chemistry: Anti-Fibrosis Agents
In medicinal chemistry, this compound has been utilized in the synthesis of novel pyrimidine derivatives with potential anti-fibrotic activities. These derivatives have shown promising results against immortalized rat hepatic stellate cells (HSC-T6), indicating their potential as novel anti-fibrotic drugs .
Chemical Biology: Collagen Inhibition
The same pyrimidine derivatives have also been evaluated for their ability to inhibit collagen expression and hydroxyproline content in cell culture mediums. This suggests a role for 4-(5-Methyl-pyridin-2-yl)-isoquinoline in the study of collagen-related pathologies and the development of treatments .
Pharmacology: Drug Development
In pharmacology, the compound’s derivatives have been considered for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds. This broad spectrum of activity makes it a valuable scaffold in drug development .
Material Science: Coordination Complexes
The structural versatility of 4-(5-Methyl-pyridin-2-yl)-isoquinoline allows for its use in material science, particularly in the construction of coordination complexes with potential applications in photoactive materials .
Biochemistry: Enzyme Inhibition
Research in biochemistry has explored the use of this compound in the inhibition of enzymes such as collagen prolyl 4-hydroxylases. This is crucial for understanding the mechanism of diseases like fibrosis and developing targeted therapies .
Analytical Methods: Intermediate Synthesis
4-(5-Methyl-pyridin-2-yl)-isoquinoline serves as an intermediate in the synthesis of other complex molecules. Its derivatives are used in analytical methods to synthesize compounds like 2-amino-5-methyl-pyridine, which have applications in agrochemicals and herbicides .
properties
IUPAC Name |
4-(5-methylpyridin-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-6-7-15(17-8-11)14-10-16-9-12-4-2-3-5-13(12)14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZUQDNHYDELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-pyridin-2-yl)-isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



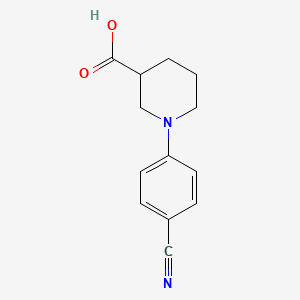
amine](/img/structure/B1454052.png)
![4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1454054.png)

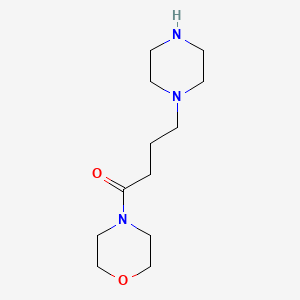

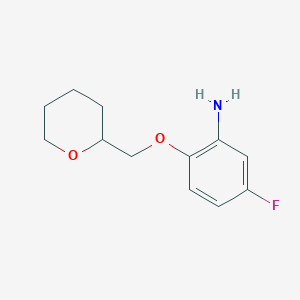
![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)
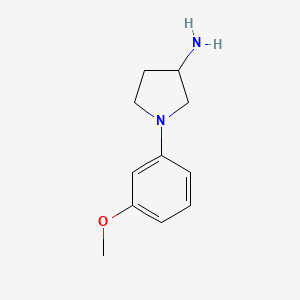
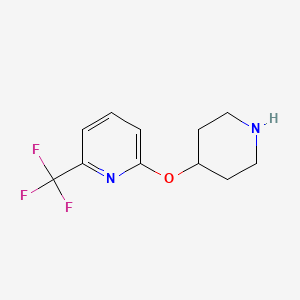
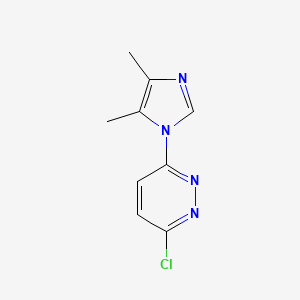
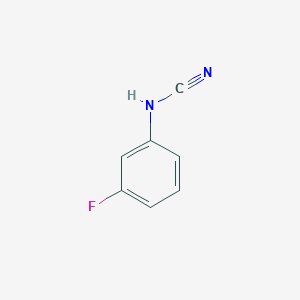
![3-[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]propan-1-ol](/img/structure/B1454073.png)
